1-(4-Methyl-3-nitrophenyl)adamantane
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Overview
Description
1-(4-Methyl-3-nitrophenyl)adamantane is an organic compound with the molecular formula C17H21NO2. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The compound features a 4-methyl-3-nitrophenyl group attached to the adamantane core, which imparts distinct chemical and physical properties. Adamantane derivatives are known for their applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. . This process often employs radical initiators and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical functionalization processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane core can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-Methyl-3-nitrophenyl)adamantane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)adamantane: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-(3-Nitrophenyl)adamantane: Similar structure but with the nitro group in a different position, affecting its reactivity and applications
Uniqueness
1-(4-Methyl-3-nitrophenyl)adamantane is unique due to the presence of both the 4-methyl and 3-nitro groups on the phenyl ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11-2-3-15(7-16(11)18(19)20)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKTCAZALKRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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